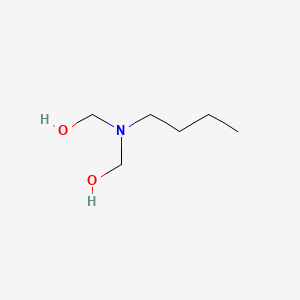

(Butylazanediyl)dimethanol

Übersicht

Beschreibung

(Butylazanediyl)dimethanol is a chemical compound that belongs to the class of azanes. It is commonly used in scientific research as a reagent and has shown promising results in various studies.

Wissenschaftliche Forschungsanwendungen

1. Metal Cluster Chemistry and Magnetization

(Butylazanediyl)dimethanol has been utilized in metal cluster chemistry, specifically in the synthesis of heterometallic carboxylate clusters. For example, tert-butylacetate, used alongside pyridine-2,6-dimethanol, facilitated the creation of [Cu4Ln8(OH)6(NO3)2(O2CCH2Bu(t))16(pdm)4] clusters with novel structures and slow magnetization relaxation, particularly in the {Cu(II)4Dy(III)8} member (Dermitzaki et al., 2015).

2. Dental Applications

In dental research, polymethyl methacrylate (PMMA) processed with tricyclodecane dimethanol diacrylate (TCDDMDA) comonomer, related to (Butylazanediyl)dimethanol, showed improved properties. The copolymerization process resulted in higher degree of conversion (DC) and glass transition temperature (Tg), suggesting potential enhancements in the mechanical properties and biocompatibility of denture base acrylic resins (Ajay et al., 2020).

3. Pharmaceutical Synthesis

(Butylazanediyl)dimethanol compounds have been synthesized and evaluated for their inhibitory activities against various enzymes. For instance, benzylamines were generated using iron-catalyzed direct amination of benzyl alcohols, a process relevant for pharmaceutical compound synthesis (Yan et al., 2016).

4. Inhibitors of Glycosidases

Research involving the synthesis and evaluation of (Butylazanediyl)dimethanol derivatives has explored their potential as inhibitors of testicular ceramide-specific glucosyltransferase and β-glucosidase 2, indicating possible applications in male contraception and other therapeutic areas (Lee et al., 2012).

5. Catalysis

The compound has been studied in catalytic contexts, such as in the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid using phase transfer catalysts (Lu, 2014). Additionally, in hyaluronan modification, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) was used for grafting propylamine and butylamine to HA, enhancing its rheological properties for biomedical applications (Petta et al., 2016).

6. Biomaterials

The chemical structure and physical properties of segmented polyurethanes containing (Butylazanediyl)dimethanol derivatives have been investigated for their blood compatibility, indicating their potential as biomaterials (Takahara et al., 1991).

Eigenschaften

IUPAC Name |

[butyl(hydroxymethyl)amino]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-2-3-4-7(5-8)6-9/h8-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMBDVSDHGPWRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623355 | |

| Record name | (Butylazanediyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Butylazanediyl)dimethanol | |

CAS RN |

18936-93-1 | |

| Record name | (Butylazanediyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S)-piperidin-2-yl]ethan-1-one hydrochloride](/img/structure/B3048920.png)

![5-(chloromethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine hydrochloride](/img/structure/B3048923.png)

![4-(1-methyl-1H-pyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B3048926.png)

![Ethyl 3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B3048933.png)

![8-Methyl-8-azabicyclo[3.2.1]octan-6-one](/img/structure/B3048935.png)

![(1,4-Phenylene)bis[ethynyl(dimethyl)silane]](/img/structure/B3048937.png)